REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.Cl.[CH:12](=O)/[CH:13]=[CH:14]/[CH3:15].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]2[C:6]([CH:12]=[CH:13][C:14]([CH3:15])=[N:9]2)=[CH:7][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=CC=C1)N)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
was added dropwise to the purple solution
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C2C=CC(=NC2=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.6 mmol | |
AMOUNT: MASS | 304.3 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |